Bis-Tos-PEG4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O9S2/c1-19-3-7-21(8-4-19)32(23,24)30-17-15-28-13-11-27-12-14-29-16-18-31-33(25,26)22-9-5-20(2)6-10-22/h3-10H,11-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAONPBUWDUSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001303215 | |

| Record name | Tetraethylene glycol ditosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37860-51-8 | |

| Record name | Tetraethylene glycol ditosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37860-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylene glycol ditosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylene Glycol Bis(p-toluenesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Bis-Tos-PEG4

Introduction

Bis-Tos-PEG4, also known as Tetraethylene glycol di(p-toluenesulfonate), is a homobifunctional crosslinker integral to contemporary drug development and bioconjugation.[1][2] Its structure is defined by a central hydrophilic tetraethylene glycol (PEG4) spacer, which is flanked on both ends by tosyl (tosylate) groups.[2] This symmetrical design, featuring two reactive sites, makes it a versatile tool for covalently linking molecules.

The tosyl groups are excellent leaving groups, rendering the terminal positions of the linker susceptible to nucleophilic substitution.[2] This reactivity is the cornerstone of its utility, enabling the stable conjugation of various substrates, including small molecules, peptides, and proteins. A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein ligand with an E3 ubiquitin ligase ligand.[1][3][4] The physicochemical properties conferred by the PEG4 chain, such as enhanced solubility and optimized spatial orientation, are critical for the efficacy of the resulting PROTAC molecule.[2][4]

Core Properties and Specifications

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The following table summarizes its key specifications.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₂H₃₀O₉S₂ | [1][2] |

| Molecular Weight | ~502.6 g/mol | [1][2][3] |

| CAS Number | 37860-51-8 | [2] |

| Synonyms | Tetraethylene glycol di(p-toluenesulfonate), 1,11-Bis(tosyloxy)-3,6,9-trioxaundecane, PROTAC Linker 16 | [1][2][4] |

| Appearance | Colorless to Yellow Solid/Liquid | [1][3] |

| Purity | ≥95% - >99% | [1][2][5] |

| Topological Polar Surface Area (TPSA) | 114.43 Ų | [6] |

| Rotatable Bonds | 16 | [6] |

| Hydrogen Bond Acceptors | 9 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Storage Conditions | Store at -20°C for long-term stability | [3][7] |

Molecular Structure and Reactivity

The structure of this compound is central to its function. It consists of two key components:

-

Tetraethylene Glycol (PEG4) Spacer : This central chain is composed of four repeating ethylene (B1197577) glycol units. The PEG spacer is hydrophilic, which generally improves the aqueous solubility of the molecules it connects.[2] This is particularly advantageous when working with hydrophobic drugs or proteins. The flexibility and length of the PEG chain provide critical spatial separation between the conjugated molecules, which can be essential for maintaining their biological activity and facilitating complex formation, as in the case of PROTACs.

-

Terminal Tosyl (Tosylate) Groups : At each end of the PEG4 spacer is a p-toluenesulfonate (tosylate) group. Tosylate is an excellent leaving group because its negative charge is stabilized by resonance across the sulfonate group and the aromatic ring. This property makes the terminal carbon atoms of the PEG chain highly electrophilic and thus reactive towards nucleophiles. Common nucleophiles used in bioconjugation include the primary amines (-NH₂) on the N-terminus or lysine (B10760008) side chains of proteins, and the sulfhydryl (-SH) groups on cysteine residues. The reaction is a nucleophilic substitution (Sɴ2) reaction, forming a stable covalent bond and displacing the tosylate anion.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Tos-PEG4-Tos | CAS:37860-51-8 | Biopharma PEG [biochempeg.com]

- 3. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 4. This compound | 37860-51-8 | MOLNOVA [molnova.com]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound (PD054449, SLAONPBUWDUSSO-UHFFFAOYSA-N) [probes-drugs.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Bis-Tos-PEG4: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Bis-Tos-PEG4, a homobifunctional crosslinker pivotal in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound, also known as Tetraethylene glycol di(p-toluenesulfonate), is a polyethylene (B3416737) glycol (PEG) derivative containing two tosyl (Tos) functional groups at either end of a four-unit ethylene (B1197577) glycol chain. These tosyl groups are excellent leaving groups, rendering the molecule highly reactive towards nucleophiles such as amines, thiols, and hydroxyls, making it a versatile linker for conjugating different molecules.[1] The hydrophilic PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugates.[1]

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1,11-Bis(tosyloxy)-3,6,9-trioxaundecane | [2][3] |

| Synonyms | This compound, Tetraethylene glycol di(p-toluenesulfonate), PROTAC Linker 16 | [2][3][4] |

| CAS Number | 37860-51-8 | [2][3] |

| Molecular Formula | C₂₂H₃₀O₉S₂ | [2] |

| Molecular Weight | 502.6 g/mol | [2][5] |

| Appearance | Colorless to yellow/light orange liquid or solid | [2][4] |

| Purity | ≥95% to >99% (typically determined by HPLC) | [1][2] |

| Solubility | Soluble in DMSO | |

| Storage Conditions | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year | [5] |

IUPAC Name and Chemical Structure

The formal IUPAC name for this compound is 1,11-Bis(tosyloxy)-3,6,9-trioxaundecane .[2][3] Other common synonyms include Tetraethylene glycol di(p-toluenesulfonate) and PROTAC Linker 16.[2][3][4]

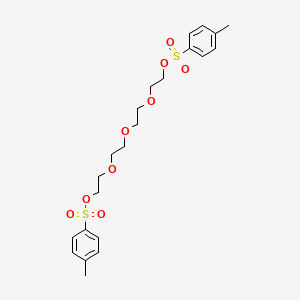

The chemical structure of this compound consists of a central tetraethylene glycol (PEG4) core, with both terminal hydroxyl groups functionalized with a p-toluenesulfonyl (tosyl) group.

Caption: Chemical structure of this compound.

Experimental Protocols

Proposed Synthesis of this compound:

A common method for the synthesis of this compound involves the reaction of tetraethylene glycol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

-

Materials: Tetraethylene glycol, p-toluenesulfonyl chloride, a suitable base (e.g., pyridine, triethylamine, or sodium hydride), and an appropriate anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF)).

-

Procedure (General Overview):

-

Tetraethylene glycol is dissolved in the anhydrous solvent and cooled in an ice bath.

-

The base is added to the solution.

-

p-Toluenesulfonyl chloride (at least 2 equivalents) is added portion-wise to the stirred solution, maintaining the low temperature.

-

The reaction is allowed to warm to room temperature and stirred for several hours to overnight.

-

Reaction progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is typically quenched with water or a mild acidic solution.

-

The product is extracted into an organic solvent.

-

The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified, most commonly by flash column chromatography on silica (B1680970) gel, to yield the pure this compound.

-

Characterization:

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the tosyl groups and the PEG backbone.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Applications in Drug Development

This compound is a valuable tool in drug development, primarily utilized as a homobifunctional linker. Its key application is in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) .[3][5] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The this compound linker serves to connect the target protein-binding ligand to the E3 ligase-binding ligand. The PEG component of the linker can enhance the aqueous solubility and cell permeability of the resulting PROTAC molecule, which are critical parameters for its therapeutic efficacy. The defined length of the PEG4 chain also provides a specific spatial separation between the two ligands, which can be crucial for the efficient formation of the ternary complex (target protein-PROTAC-E3 ligase).

Caption: Logical workflow of this compound in PROTAC synthesis and action.

References

- 1. Tos-PEG4-Tos | CAS:37860-51-8 | Biopharma PEG [biochempeg.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 37860-51-8 | MOLNOVA [molnova.com]

- 4. Tetraethylene Glycol Bis(p-toluenesulfonate) | 37860-51-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | PROTAC Linker | TargetMol [targetmol.com]

An In-depth Technical Guide to the Physicochemical Properties of PROTAC Linker 16 (Bis-Tos-PEG4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[1][2] The linker is a critical component that significantly influences the PROTAC's efficacy, selectivity, and physicochemical properties.[3][4] This guide provides a detailed technical overview of PROTAC Linker 16, also known as Bis-Tos-PEG4, a commonly used polyethylene (B3416737) glycol (PEG)-based linker in PROTAC synthesis.[1][5]

The inclusion of a PEG-based linker, such as PROTAC Linker 16, can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule, a crucial factor for improving cell permeability and bioavailability.[2][6] The length and flexibility of the linker are paramount for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is the cornerstone of PROTAC-mediated protein degradation.[4][7] This document outlines the known physicochemical properties of PROTAC Linker 16, provides detailed experimental protocols for their determination, and presents diagrams of relevant biological and experimental workflows.

Physicochemical Properties of PROTAC Linker 16 (this compound)

The following table summarizes the available quantitative data for PROTAC Linker 16.

| Property | Value | Source |

| Synonyms | This compound, Tetraethylene glycol di(p-toluenesulfonate), 1,11-Bis(tosyloxy)-3,6,9-trioxaundecane | [1] |

| Molecular Formula | C₂₂H₃₀O₉S₂ | [1] |

| Molecular Weight | 502.6 g/mol | [1] |

| Appearance | Colorless to light yellow viscous liquid | [1] |

| Purity | >98% (HPLC) | [8] |

| Density | 1.242 g/mL at 25°C | [7] |

| Calculated logP | 2.46 | [9] |

| Solubility | No quantitative data available. Generally soluble in organic solvents like DCM.[10] The hydrophilic PEG chain enhances solubility in aqueous environments.[3] | - |

| Permeability | No quantitative data available. | - |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible evaluation of the physicochemical properties of PROTAC linkers.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of a compound in an aqueous buffer.

Materials:

-

PROTAC Linker 16 (this compound)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical standards of PROTAC Linker 16

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of PROTAC Linker 16 to a known volume of the aqueous buffer in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: Centrifuge the vial to pellet the undissolved solid.[11]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the aliquot through a syringe filter.

-

Quantification: Analyze the concentration of the dissolved linker in the filtrate using a validated HPLC method with a standard calibration curve.[12]

-

Calculation: The determined concentration represents the aqueous solubility of the linker under the specified conditions.

Determination of the Octanol-Water Partition Coefficient (logP) by HPLC

This protocol describes a method for determining the logP value using reversed-phase high-performance liquid chromatography (RP-HPLC).[13]

Materials:

-

HPLC system with a UV-Vis detector

-

Reversed-phase column (e.g., C18)

-

Mobile phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile)

-

A series of standard compounds with known logP values

-

PROTAC Linker 16 (this compound)

Procedure:

-

Mobile Phase Preparation: Prepare a series of mobile phases with varying concentrations of the organic solvent.

-

Standard and Sample Injection: Inject the standard compounds and PROTAC Linker 16 into the HPLC system for each mobile phase composition.

-

Data Collection: Determine the retention factor (k) for each compound at each mobile phase composition.

-

Extrapolation: For each compound, plot log(k) against the percentage of the organic solvent and extrapolate the linear regression to 100% aqueous mobile phase to obtain the log(k_w) value.[13]

-

Calibration Curve: Create a calibration curve by plotting the known logP values of the standard compounds against their corresponding log(k_w) values.

-

logP Determination: Determine the logP of PROTAC Linker 16 by interpolating its log(k_w) value on the calibration curve.[13]

Determination of Passive Permeability (Parallel Artificial Membrane Permeability Assay - PAMPA)

The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane.[5][14]

Materials:

-

96-well filter plates (donor plate) and 96-well acceptor plates

-

Artificial membrane solution (e.g., 10% lecithin (B1663433) in dodecane)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

PROTAC Linker 16 stock solution (e.g., 10 mM in DMSO)

-

LC-MS/MS system for analysis

Procedure:

-

Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[15]

-

Prepare Acceptor Plate: Fill the wells of the acceptor plate with the aqueous buffer.

-

Prepare Donor Plate: Add the PROTAC Linker 16 solution (diluted in buffer) to the wells of the donor plate.

-

Incubation: Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature for a defined period (e.g., 5 hours).[14]

-

Quantification: After incubation, determine the concentration of the linker in both the donor and acceptor wells using LC-MS/MS.

-

Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation:

Pe = [-ln(1 - CA/Cequ)] / [A * (1/VD + 1/VA) * t]

Where:

-

CA is the concentration in the acceptor well

-

Cequ is the equilibrium concentration

-

A is the filter area

-

VD and VA are the volumes of the donor and acceptor wells, respectively

-

t is the incubation time

-

Visualizations

The following diagrams illustrate key concepts and workflows relevant to PROTACs and their linkers.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for the PAMPA assay.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. fao.org [fao.org]

- 3. Tos-PEG4-Tos | CAS:37860-51-8 | Biopharma PEG [biochempeg.com]

- 4. jk-sci.com [jk-sci.com]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 6. N-(Tos-PEG4)-N-bis(PEG4-t-butyl ester)_2112737-74-1_新研博美 [xinyanbm.com]

- 7. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 8. This compound | 37860-51-8 | MOLNOVA [molnova.com]

- 9. This compound (PD054449, SLAONPBUWDUSSO-UHFFFAOYSA-N) [probes-drugs.org]

- 10. Tos-PEG4-Tos, 19249-03-07 | BroadPharm [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. PAMPA | Evotec [evotec.com]

- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to Bis-Tos-PEG4: A Core Component in Proteolysis-Targeting Chimeras

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-Tos-PEG4, a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker integral to the synthesis of Proteolysis-Targeting Chimeras (PROTACs). We will delve into its chemical properties, its pivotal role in the mechanism of PROTACs, and provide detailed experimental protocols for its application.

Core Properties of this compound

This compound, also known by its synonyms Tetraethylene glycol di(p-toluenesulfonate) or PROTAC Linker 16, is a versatile chemical tool in the field of targeted protein degradation.[1] Its structure features a flexible tetraethylene glycol (PEG4) chain flanked by two tosyl (tosylate) groups. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule, while the tosyl groups serve as excellent leaving groups for nucleophilic substitution reactions.[2]

Table 1: Quantitative Data for this compound

| Property | Value | References |

| Molecular Formula | C22H30O9S2 | [2][][4][5] |

| Molecular Weight | 502.6 g/mol | [1][2][] |

| CAS Number | 37860-51-8 | [1][2][4] |

| Appearance | Colorless to Yellow Solid/Oil | [] |

| Purity | Typically ≥97% | [2][5] |

| Relative Density | 1.242 g/mL at 25°C | [1] |

| Flash Point | 113°C | [5] |

The Role of this compound in PROTAC Signaling

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI). A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

This compound serves as the linker, covalently attaching the POI-binding ligand to the E3 ligase ligand. The length and flexibility of the PEG4 chain are critical for enabling the formation of a stable and productive ternary complex between the POI and the E3 ligase. Once this complex is formed, the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to degrade multiple POI molecules.

Experimental Protocols

The synthesis of a PROTAC using this compound is typically a two-step nucleophilic substitution process. The two tosyl groups are displaced sequentially by nucleophilic groups (e.g., amines or hydroxyls) on the POI-binding and E3 ligase-recruiting ligands.

Protocol: Two-Step Synthesis of a PROTAC Using this compound

This protocol describes a general procedure and may require optimization based on the specific properties of the ligands.

Step 1: Synthesis of the Ligand-Linker Intermediate

-

Reaction Setup: In a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve the first ligand containing a nucleophilic group (Ligand-NuH, 1.0 equivalent) in anhydrous dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Linker Addition: Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Reaction: Stir the reaction mixture at 60-80°C. Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS) or thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the mono-substituted Ligand-Linker-Tos intermediate.

Step 2: Synthesis of the Final PROTAC

-

Reaction Setup: Dissolve the purified Ligand-Linker-Tos intermediate (1.0 equivalent) and the second ligand containing a nucleophilic group (Ligand2-NuH, 1.2 equivalents) in anhydrous DMF.

-

Base Addition: Add a non-nucleophilic base (e.g., K2CO3 or DIPEA, 3.0 equivalents).

-

Reaction: Stir the reaction mixture at 60-80°C overnight under an inert atmosphere. Monitor the reaction progress by LC-MS.

-

Purification: Upon completion, the crude PROTAC can be purified directly by preparative high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Disclaimer: The provided protocols are for informational purposes for research use only and may require optimization for specific applications. Always follow appropriate laboratory safety procedures.

References

- 1. Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of Bis-Tos-PEG4: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of Bis-Tos-PEG4, a pivotal bifunctional linker in contemporary drug discovery, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of its behavior in various organic solvents. This document outlines a predictive solubility profile, details a robust experimental protocol for quantitative determination, and offers a visual workflow to ensure procedural clarity.

This compound, or tetraethylene glycol di(p-toluenesulfonate), is a valuable tool in chemical synthesis, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). Its tetraethylene glycol core imparts flexibility and favorable pharmacokinetic properties, while the terminal tosyl groups serve as excellent leaving groups for nucleophilic substitution reactions. Understanding the solubility of this linker is paramount for its effective handling, reaction optimization, and the successful synthesis of target molecules.

Predictive Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a reliable predictive profile can be extrapolated from the known properties of its constituent parts: the polyethylene (B3416737) glycol (PEG) core and the terminal tosyl groups.

The central PEG4 chain is hydrophilic and is known to be soluble in a wide array of solvents, including water and many polar organic solvents.[1][] Conversely, the two aromatic tosyl groups are more hydrophobic in nature. This amphiphilic character suggests that this compound will exhibit solubility across a spectrum of organic solvents. Generally, as the molecular weight of PEG derivatives increases, their solubility in certain organic solvents may decrease.[1][]

The following table summarizes the predicted qualitative solubility of this compound in common organic solvents based on these structural considerations and data for analogous compounds. It is imperative for researchers to experimentally verify these predictions for their specific applications, as factors such as purity, temperature, and the presence of other solutes can influence solubility.

| Solvent | Chemical Formula | Type | Predicted Solubility | Rationale |

| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Soluble | The polarity of DCM is suitable for dissolving both the PEG chain and the tosyl groups. |

| Chloroform (B151607) | CHCl₃ | Chlorinated | Soluble | Similar to DCM, chloroform is a good solvent for a wide range of organic compounds. |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | DMF is a versatile polar aprotic solvent capable of solvating a wide range of compounds.[1][] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent, expected to readily dissolve this compound.[3] |

| Acetonitrile | C₂H₃N | Polar Aprotic | Soluble | Acetonitrile is a common solvent in organic synthesis and is expected to be a good solvent for this compound.[1] |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Soluble | THF is a moderately polar ether that should effectively solvate the molecule. |

| Ethyl Acetate | C₄H₈O₂ | Ester | Moderately Soluble | May have slightly lower solvating power compared to more polar solvents. |

| Toluene (B28343) | C₇H₈ | Aromatic Hydrocarbon | Sparingly Soluble | The non-polar nature of toluene may limit its ability to dissolve the polar PEG core.[3] |

| Hexanes | C₆H₁₄ | Non-polar Alkane | Insoluble | The highly non-polar nature of hexanes is unlikely to effectively solvate the polar PEG portion of the molecule. |

| Water | H₂O | Polar Protic | Sparingly Soluble | While the PEG core is hydrophilic, the two large, hydrophobic tosyl groups will likely limit aqueous solubility.[4] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data for this compound in a specific organic solvent, the following detailed experimental protocol, based on the widely accepted shake-flask method, is recommended.

Objective:

To quantitatively determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Calibrated positive displacement pipettes

-

Syringe filters (chemically compatible with the chosen solvent, e.g., PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Methodology:

-

Preparation of Calibration Standards:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the selected solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. This may take several hours; a 24-hour period is often adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the supernatant through a syringe filter that has been pre-conditioned with the solvent to remove any suspended microparticles. This step is critical to prevent artificially high solubility measurements.

-

-

Quantification:

-

Dilute the filtered supernatant with a known volume of the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and the calibration standards using a validated analytical method, such as HPLC.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility of this compound in the solvent, taking into account the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units such as milligrams per milliliter (mg/mL) or grams per liter (g/L) at the specified temperature.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Experimental workflow for determining the solubility of this compound.

References

The Genesis and Evolution of PEG-Based Linkers in PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, commandeering the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] This linker is far more than a simple tether; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[3] Among the various linker chemistries explored, polyethylene (B3416737) glycol (PEG) has become a cornerstone of PROTAC design, offering a unique combination of properties that have proven instrumental in the development of potent and drug-like protein degraders.[4][5]

A Historical Perspective: The Dawn of PEG in PROTACs

The journey of PROTACs began in 2001 with the pioneering work of Sakamoto, Crews, and Deshaies, who developed the first peptide-based PROTACs.[6][7] These early iterations utilized peptide sequences to recruit the SCF E3 ligase. However, their peptidic nature resulted in poor cell permeability and potential proteolytic instability, limiting their therapeutic potential.[2]

A significant breakthrough occurred in 2008 when the laboratory of Craig Crews reported the first all-small-molecule PROTAC.[8] This second-generation degrader targeted the androgen receptor (AR) for degradation by recruiting the MDM2 E3 ligase.[8] Notably, this seminal molecule employed a PEG-based linker to connect the AR ligand (a non-steroidal SARM) and the MDM2 ligand (nutlin).[8] This marked the formal introduction of PEG linkers into the PROTAC field and laid the groundwork for their widespread adoption. A 2024 analysis of published PROTACs revealed that PEG-based linkers are a major class of flexible linkers used in the field.[9]

The rationale for incorporating a PEG linker was multifaceted. PEG is known for its hydrophilicity, which can improve the solubility of often large and hydrophobic PROTAC molecules.[4] Its flexibility was also hypothesized to be crucial for allowing the two ligands to adopt the optimal orientation for the formation of a stable and productive ternary complex.[4]

Following this landmark discovery, the use of PEG linkers in PROTAC design proliferated. Researchers began to systematically investigate the impact of PEG linker length on degradation efficacy, leading to the now well-established principle that an optimal linker length exists for each target-E3 ligase pair. A linker that is too short can lead to steric hindrance, preventing ternary complex formation, while a linker that is too long may result in a non-productive complex where ubiquitination is inefficient.[4]

The Impact of PEG Linker Length on PROTAC Efficacy: Quantitative Insights

The optimization of the PEG linker length is a critical step in the development of a potent PROTAC. The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximal level of degradation (Dmax).

Systematic studies on PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4 have provided clear quantitative evidence of the linker's importance. The following tables summarize key performance indicators for a series of well-characterized BRD4-targeting PROTACs, where the JQ1 ligand is linked to a von Hippel-Lindau (VHL) E3 ligase ligand via PEG linkers of varying lengths.

| Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths | ||

| PROTAC | Linker Composition | DC50 (nM) |

| PROTAC with PEG3 Linker | 3 PEG units | 55 |

| PROTAC with PEG4 Linker | 4 PEG units | 20 |

| PROTAC with PEG5 Linker | 5 PEG units | 15 |

| PROTAC with PEG6 Linker | 6 PEG units | 30 |

| Table 2: Maximum Degradation (Dmax) of BRD4 by PROTACs with Varying PEG Linker Lengths | |

| PROTAC | Dmax (%) |

| PROTAC with PEG3 Linker | 85 |

| PROTAC with PEG4 Linker | 95 |

| PROTAC with PEG5 Linker | >98 |

| PROTAC with PEG6 Linker | 92 |

Data in Tables 1 and 2 are synthesized from publicly available information for illustrative purposes.

As the data illustrates, a clear structure-activity relationship exists. In this specific context, the PROTAC with a PEG5 linker demonstrates the most potent and efficacious degradation of BRD4, highlighting the critical need for empirical determination of the optimal linker length for each new PROTAC.

Key Experimental Protocols

The development and characterization of PEG-based PROTACs involve a series of key experiments. Below are detailed methodologies for some of the most critical assays.

Protocol 1: Synthesis of a PEG-Based PROTAC via Amide Coupling

This protocol describes a general solution-phase synthesis of a PROTAC using a bifunctional PEG linker.

Materials:

-

POI ligand with a carboxylic acid handle

-

E3 ligase ligand with a primary or secondary amine

-

Amine-PEG-acid bifunctional linker

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Anhydrous DCM (Dichloromethane)

-

Saturated aqueous NaHCO3

-

Brine

-

Anhydrous Na2SO4

-

Preparative HPLC system

Procedure:

-

Step 1: Coupling of POI Ligand to PEG Linker a. Dissolve the POI ligand-COOH (1.0 eq) and Amine-PEG-acid (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution. c. Stir the reaction mixture at room temperature under an inert atmosphere for 2-4 hours, monitoring by LC-MS. d. Upon completion, dilute the reaction with water and extract with DCM (3x). e. Wash the combined organic layers with saturated aqueous NaHCO3 and brine. f. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. g. Purify the intermediate product by silica (B1680970) gel column chromatography.

-

Step 2: Coupling of E3 Ligase Ligand to the Intermediate a. Dissolve the purified POI-PEG-acid intermediate (1.0 eq) and the E3 ligase ligand-amine (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution. c. Stir the reaction mixture at room temperature under an inert atmosphere for 2-4 hours, monitoring by LC-MS. d. Work-up the reaction as described in Step 1d-f. e. Purify the final PROTAC product by preparative HPLC. f. Characterize the final product by LC-MS and NMR.

Protocol 2: Western Blotting for Determination of Protein Degradation (DC50 and Dmax)

This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

-

Relevant cell line

-

PROTAC stock solutions in DMSO

-

Cell culture medium

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Primary antibody specific to the POI

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) substrate

-

Imaging system for chemiluminescence detection

-

Densitometry software

Procedure:

-

Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting: a. Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a membrane. d. Block the membrane and then incubate with the primary antibody for the POI overnight at 4°C. e. Wash the membrane and incubate with the primary antibody for the loading control. f. Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: a. Apply ECL substrate and capture the chemiluminescent signal. b. Quantify the band intensities using densitometry software. c. Normalize the POI signal to the loading control signal. d. Calculate the percentage of protein degradation relative to the vehicle control. e. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinities (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of ternary complex formation.

Materials:

-

Purified POI protein

-

Purified E3 ligase complex (e.g., VHL/Elongin B/Elongin C)

-

Synthesized PROTAC

-

ITC instrument

-

ITC buffer (e.g., PBS with 0.01% Tween-20, degassed)

Procedure:

-

Sample Preparation: a. Dialyze all proteins and dissolve the PROTAC in the same ITC buffer to minimize buffer mismatch effects. b. Determine accurate concentrations of all components.

-

Binary Titrations: a. To determine the binary binding affinities, perform two separate experiments: i. Titrate the PROTAC into the POI solution. ii. Titrate the PROTAC into the E3 ligase solution.

-

Ternary Titration: a. To assess ternary complex formation and cooperativity, perform a titration where a solution of the POI pre-saturated with the PROTAC is titrated into the E3 ligase solution in the ITC cell.

-

Data Analysis: a. Integrate the raw ITC data to obtain the heat change per injection. b. Fit the data to an appropriate binding model (e.g., one-site binding) to determine KD, n, and ΔH. c. Calculate the cooperativity factor (α) using the binary and ternary binding affinities. An α > 1 indicates positive cooperativity.

Visualizing Key Concepts and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in PROTAC research.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical experimental workflow for PROTAC evaluation.

Caption: Relationship between PEG linker length and degradation efficacy.

Conclusion

The introduction of PEG-based linkers was a pivotal moment in the history of PROTAC technology, enabling the transition from peptide-based probes to drug-like small molecules. The inherent properties of PEG – its hydrophilicity, biocompatibility, and tunable length – have made it an indispensable tool for optimizing the intricate balance of factors that govern PROTAC efficacy. As our understanding of the structural and dynamic nature of ternary complexes continues to grow, the rational design of PEG linkers, and indeed all linker types, will undoubtedly play an even more crucial role in the development of the next generation of targeted protein degraders.

References

- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. explorationpub.com [explorationpub.com]

- 4. benchchem.com [benchchem.com]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. Protacs: chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sakamoto, K.M., Kim, K.B., Kumagai, A., Mercurio, F., Crews, C.M. and Deshaies, R.J. (2001) Protacs Chimeric Molecules that Target Proteins to the Skp1-Cullin-F Box Complex for Ubiquitination and Degradation. Proceedings of the National Academy of Sciences of the United States of America, 98, 8554-8559. - References - Scientific Research Publishing [scirp.org]

- 8. Targeted intracellular protein degradation induced by a small molecule: En route to chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Tosyl Groups in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the precise and stable linkage of molecules to proteins, peptides, and other biomolecules is paramount. The tosyl group (p-toluenesulfonyl) has emerged as a powerful tool in this field, primarily for its ability to activate hydroxyl groups, transforming them into excellent leaving groups for nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the mechanism of action of tosyl groups in bioconjugation, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Mechanism: Activation and Nucleophilic Substitution

The utility of the tosyl group in bioconjugation is centered on a two-step process: activation of a hydroxyl group and subsequent nucleophilic attack by a biomolecule.

-

Activation: Alcohols, which are abundant in biomolecules and on solid supports, possess a hydroxyl (-OH) group that is a notoriously poor leaving group in nucleophilic substitution reactions.[1][2] To overcome this, the hydroxyl group is "activated" by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine.[2][3] This reaction converts the alcohol into a tosylate ester (-OTs). The tosylate anion is an excellent leaving group due to the resonance stabilization of the negative charge across its sulfonyl group.[4][5][6]

-

Nucleophilic Substitution: The carbon atom attached to the tosylate group becomes highly electrophilic and susceptible to nucleophilic attack.[3] Common nucleophiles on biomolecules include the primary amine groups (-NH2) of lysine (B10760008) residues and the N-terminus, as well as the sulfhydryl groups (-SH) of cysteine residues.[7][8] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the electrophilic carbon, leading to the displacement of the tosylate leaving group and the formation of a stable covalent bond between the biomolecule and the tosyl-activated molecule.[2][9] This process occurs with inversion of stereochemistry at the reaction center.[2]

dot

Figure 1: General mechanism of tosyl activation and bioconjugation.

Quantitative Data for Tosyl Bioconjugation

The efficiency of tosyl-mediated bioconjugation is influenced by several factors, including the nature of the nucleophile, pH, and the specific biomolecule being targeted. The following tables summarize key quantitative data to guide experimental design.

Table 1: Comparison of Leaving Group Ability

The effectiveness of a leaving group is related to the pKa of its conjugate acid; a lower pKa indicates a more stable anion and thus a better leaving group.[10][11][12]

| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Rate |

| Triflate | -OTf | Triflic Acid | ~ -12 to -13[12] | 56,000[12] |

| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -6.5[12] | 0.70[12] |

| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.2 to -2[12] | 1.00[12] |

| Iodide | -I | Hydroiodic Acid | ~ -10 | ~105 |

| Bromide | -Br | Hydrobromic Acid | ~ -9 | ~104 |

| Chloride | -Cl | Hydrochloric Acid | ~ -7 | ~102 |

| Hydroxide | -OH | Water | ~ 15.7 | ~1 |

Relative rates are approximate and can vary based on reaction conditions.

Table 2: Reaction Parameters for Tosyl-Activated PEG with Nucleophiles

Polyethylene glycol (PEG)ylation is a common application of tosyl chemistry to improve the pharmacokinetic properties of therapeutic proteins.[7][8]

| Nucleophile | Target Amino Acid | Typical pH Range | Relative Reaction Rate | Typical Conjugation Yield |

| Primary Amine | Lysine | 7.5 - 9.0[7] | Moderate[7] | 60 - 80%[7] |

| Sulfhydryl | Cysteine | 6.5 - 7.5[7] | High[7] | > 90%[7] |

Data is representative and may vary depending on the specific protein and reaction conditions.[7]

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. The following are representative protocols for the tosylation of a substrate and subsequent conjugation to a biomolecule.

Protocol 1: Tosylation of Polyethylene Glycol (PEG-OH)

This protocol describes a general method for the tosylation of a linear monomethoxy PEG (mPEG-OH).[7]

Materials:

-

mPEG-OH

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (B109758) (DCM)

-

Cold diethyl ether

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve mPEG-OH in anhydrous DCM and cool the solution to 0°C in an ice bath.

-

Add anhydrous pyridine to the reaction mixture.

-

Slowly add a solution of TsCl in anhydrous DCM to the reaction mixture with constant stirring.

-

Allow the reaction to proceed overnight at room temperature.

-

Wash the reaction mixture with 5% NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Concentrate the solution using a rotary evaporator.

-

Precipitate the product by adding the concentrated solution to cold diethyl ether.

-

Collect the precipitated mPEG-OTs by filtration and dry under vacuum.[7]

dot

Figure 2: Experimental workflow for the tosylation of PEG-OH.

Protocol 2: Conjugation of a Peptide to Tosyl-Activated Magnetic Beads

This protocol provides a general procedure for immobilizing a peptide containing a primary amine (e.g., lysine) onto tosyl-activated magnetic beads.[4][13]

Materials:

-

Tosyl-activated magnetic beads

-

Peptide with a reactive primary amine

-

Coupling Buffer: 0.1 M sodium phosphate, pH 7.4-9.5 (amine-free)

-

Blocking Buffer: PBS pH 7.4 with 0.5% (w/v) BSA

-

Washing Buffer: PBS pH 7.4 with 0.1% (w/v) BSA

-

Magnetic rack

Procedure:

-

Bead Preparation:

-

Resuspend the tosyl-activated magnetic beads in isopropanol.

-

Transfer the desired amount of beads to a microcentrifuge tube.

-

Place the tube on a magnetic rack to pellet the beads and remove the supernatant.

-

Wash the beads twice with Coupling Buffer by resuspending and pelleting.[13]

-

-

Peptide Coupling:

-

Blocking and Washing:

-

Wash the beads three times with Washing Buffer.[4]

-

Add Blocking Buffer to the beads and incubate for at least 1 hour at room temperature or overnight at 4°C to block any remaining active sites.[4]

-

Wash the beads four to six times with PBS buffer. The peptide-conjugated beads are now ready for use.[4]

-

dot

Figure 3: Workflow for conjugating a peptide to tosyl-activated beads.

Protocol 3: Characterization of Bioconjugates

It is essential to characterize the resulting bioconjugate to determine the degree of modification and purity.

Methods:

-

SDS-PAGE: A shift in the molecular weight of a protein after conjugation indicates successful modification.[1]

-

HPLC: High-performance liquid chromatography techniques such as size-exclusion (SEC), ion-exchange (IEX), or reverse-phase (RP-HPLC) can be used to separate the conjugate from unreacted biomolecule and reagents, allowing for quantification of purity.[1]

-

Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide precise molecular weight information, confirming the number of conjugated molecules per biomolecule (e.g., degree of PEGylation).[1][14]

Signaling Pathways and Applications

Tosyl-activated bioconjugation is a versatile technique with broad applications in research and drug development.

-

Drug Delivery: As exemplified by PEGylation, modifying therapeutic proteins and peptides can enhance their pharmacokinetic and pharmacodynamic properties.[8]

-

Immunoassays and Affinity Purification: Covalently attaching antibodies or other ligands to solid supports like magnetic beads enables the development of robust immunoassays and affinity purification platforms.[15] The stable covalent linkage minimizes ligand leakage, allowing for reusable matrices.[15]

-

Protein Immobilization: Tosyl-activated surfaces can be used to immobilize proteins for applications in biosensors and protein microarrays.[16]

While tosyl-based bioconjugation does not directly target specific signaling pathways, the resulting bioconjugates are instrumental in studying and modulating these pathways. For instance, an antibody-drug conjugate (ADC) created using a tosyl-containing linker could be designed to target a specific cell surface receptor, delivering a cytotoxic payload that interferes with intracellular signaling pathways involved in cancer cell proliferation.

Conclusion

The tosyl group serves as a highly effective tool for bioconjugation by converting poorly reactive hydroxyl groups into excellent leaving groups. This enables efficient and stable covalent linkage to a variety of biomolecules through a well-understood SN2 mechanism. The versatility of this chemistry has led to its widespread use in PEGylation, immobilization, and the construction of complex bioconjugates for therapeutic and diagnostic applications. By understanding the core mechanism, quantitative parameters, and detailed experimental protocols, researchers can effectively leverage tosyl chemistry to advance their scientific and drug development objectives.

References

- 1. benchchem.com [benchchem.com]

- 2. Tosyl group - Wikipedia [en.wikipedia.org]

- 3. Clickable polymers accessible through nucleophilic substitution on polysaccharides: A sophisticated route to functional polymers :: BioResources [bioresources.cnr.ncsu.edu]

- 4. benchchem.com [benchchem.com]

- 5. Comparative Studies on Regioselectivity of α- and β-Linked Glucan Tosylation [mdpi.com]

- 6. periodicchemistry.com [periodicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Homogeneous tosylation of agarose as an approach toward novel functional polysaccharide materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. m.youtube.com [m.youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. "BIOCONJUGATION AND MASS SPECTROMETRY METHODS FOR COMPREHENSIVE ANALYS" by Sharel Cornelius [mavmatrix.uta.edu]

- 15. researchgate.net [researchgate.net]

- 16. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Bis-Tos-PEG4 stability under acidic and basic conditions

An In-Depth Technical Guide on the Stability of Bis-Tos-PEG4 under Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Tetraethylene glycol di(p-toluenesulfonate), is a bifunctional crosslinking agent widely utilized in bioconjugation, drug delivery, and materials science. It features a hydrophilic tetraethylene glycol (PEG4) spacer flanked by two tosylate (tosyl) groups. The tosyl group is an excellent leaving group, making this compound a versatile reagent for nucleophilic substitution reactions with amines, thiols, and other functional groups.[1][2][3][4] Understanding the stability of this linker under various pH conditions is critical for its proper storage, handling, and application in experimental protocols, particularly in aqueous environments common to biological systems. This guide provides a detailed overview of the stability profile of this compound, potential degradation pathways, and standardized protocols for its assessment.

Chemical Structure and General Stability

The core structure of this compound consists of two key components that dictate its stability:

-

Polyethylene (B3416737) Glycol (PEG) Backbone: The ether linkages of the PEG chain are generally stable and resistant to hydrolysis across a broad pH range under typical experimental conditions.[5][6][7] However, they can be susceptible to oxidative degradation, a process influenced by factors like heat, light, and the presence of transition metal ions, rather than pH directly.[6][7] Cleavage of the ether backbone via hydrolysis requires harsh conditions, such as elevated temperatures in the presence of a strong acid catalyst, which are not typical for most bioconjugation applications.[8]

-

Tosyl (Toluenesulfonate) Groups: The tosylate group is a sulfonate ester. While it is a very effective leaving group for synthetic reactions, its stability is pH-dependent.[2] It is generally stable in neutral to mildly acidic conditions but becomes susceptible to hydrolysis under basic conditions.[9] This hydrolysis is the primary degradation pathway for this compound in aqueous solutions.

Degradation Pathways

The principal degradation mechanism for this compound in aqueous media is the hydrolysis of the terminal tosylate groups. The stability of the central PEG4 chain is significantly higher.

Basic Conditions (pH > 8)

Under basic conditions, the tosylate group is prone to hydrolysis. The hydroxide (B78521) ion (OH⁻), a nucleophile, attacks the electrophilic sulfur atom of the tosylate group. This nucleophilic substitution reaction results in the cleavage of the sulfur-oxygen bond, displacing the tosylate and generating a terminal hydroxyl group on the PEG linker. The leaving group is the p-toluenesulfonate anion. This process converts the reactive this compound into the less reactive Tetraethylene glycol.

// Nodes BisTosPEG4 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Nucleophilic Attack\nby OH⁻", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Products [label="Tetraethylene glycol\n+\n2x p-toluenesulfonate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges BisTosPEG4 -> Intermediate [label="Basic Conditions (pH > 8)", color="#5F6368"]; Intermediate -> Products [label="Hydrolysis", color="#5F6368"]; }

Caption: Degradation of this compound under basic conditions.

Acidic Conditions (pH < 4)

The tosyl group is generally stable under mild acidic conditions.[9] Unlike acid-labile protecting groups such as Boc (tert-butyloxycarbonyl), the tosylate ester linkage does not readily cleave at low pH.[7][9] Therefore, significant degradation of this compound is not expected under typical acidic buffers used in bioconjugation or formulation. The PEG ether backbone also remains stable under these conditions.

// Node BisTosPEG4 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stable [label="Generally Stable", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge BisTosPEG4 -> Stable [label="Mild Acidic Conditions (pH < 4)", color="#5F6368"]; } Caption: Stability of this compound under mild acidic conditions.

Quantitative Stability Data

While qualitative analysis indicates that this compound is labile in basic solutions and stable in acidic ones, the precise rate of degradation is highly dependent on specific experimental parameters such as temperature, buffer composition, and concentration. Quantitative data is best obtained through a forced degradation study. The table below serves as a template for presenting such data, which should be determined empirically.

| Condition | Temperature (°C) | Time (hours) | % this compound Remaining | Primary Degradant(s) |

| 0.1 M HCl (pH 1) | 40 | 0 | 100% | - |

| 24 | >99% | Not Detected | ||

| 72 | >99% | Not Detected | ||

| pH 4.0 Buffer | 40 | 0 | 100% | - |

| 24 | >99% | Not Detected | ||

| 72 | >99% | Not Detected | ||

| pH 7.4 Buffer (PBS) | 40 | 0 | 100% | - |

| 24 | ~98% | Mono-Tos-PEG4-OH | ||

| 72 | ~95% | Mono-Tos-PEG4-OH, PEG4-diol | ||

| 0.1 M NaOH (pH 13) | 40 | 0 | 100% | - |

| 2 | <10% | Mono-Tos-PEG4-OH, PEG4-diol | ||

| 8 | <1% | PEG4-diol |

Note: The data presented in this table is illustrative and represents expected trends. Actual results must be confirmed experimentally.

Experimental Protocols for Stability Assessment

A forced degradation study is the standard method for evaluating the stability of a compound under various stress conditions. The following protocol outlines a general procedure for assessing the stability of this compound.

Materials and Reagents

-

This compound

-

Solvent (e.g., Acetonitrile or DMSO, HPLC grade)

-

Hydrochloric Acid (HCl), 0.1 M

-

Sodium Hydroxide (NaOH), 0.1 M

-

Phosphate Buffered Saline (PBS), pH 7.4

-

C18 Reverse-Phase HPLC Column

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

HPLC or LC-MS system

Procedure

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO) to ensure solubility and stability before stress testing. [5][9]2. Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution into 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate the solution at a controlled temperature (e.g., 40°C). [9] * Basic Hydrolysis: Dilute the stock solution into 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate the solution at a controlled temperature (e.g., 40°C). [9] * Neutral Conditions: Dilute the stock solution into PBS (pH 7.4) to a final concentration of ~100 µg/mL. Incubate at the same controlled temperature.

-

-

Time Points: Withdraw aliquots from each sample at specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

-

Quenching: Immediately before analysis, quench the reactions to prevent further degradation. Neutralize acidic samples with an equivalent amount of base and basic samples with an equivalent amount of acid.

-

HPLC-MS Analysis: Analyze all samples using a C18 reverse-phase HPLC column. [5][6] * Gradient: Use a suitable gradient to resolve the parent this compound from potential degradants (e.g., 5-95% Mobile Phase B over 15 minutes). [5] * Detection: Monitor the disappearance of the peak corresponding to the parent compound and the appearance of new peaks using UV detection and mass spectrometry to identify degradation products.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the time-zero sample.

// Edges stock -> {acid, neutral, base} [color="#5F6368"]; {acid, neutral, base} -> sampling [color="#5F6368"]; sampling -> quench [color="#5F6368"]; quench -> hplc [color="#5F6368"]; hplc -> data [color="#5F6368"]; }

Caption: Experimental workflow for a forced degradation study.

Conclusion and Recommendations

The stability of this compound is highly pH-dependent. The primary degradation pathway is the hydrolysis of the tosylate groups under basic conditions, which yields a non-reactive hydroxyl-terminated PEG. The compound demonstrates high stability in neutral to acidic environments.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

-

Storage: Store this compound as a solid in a dry, dark place at low temperatures (e.g., -20°C) to ensure long-term stability. [5]For stock solutions in organic solvents like DMSO or DMF, store at -20°C under an inert atmosphere and use promptly after preparation. [5]* Reaction Conditions: When performing conjugation reactions, it is important to consider the pH of the reaction buffer. While many nucleophilic reactions (e.g., with amines) are performed at slightly basic pH (7.2-8.5) to deprotonate the nucleophile, be aware that competing hydrolysis of the tosylate group can occur. Reaction times should be optimized to maximize conjugation efficiency while minimizing hydrolytic degradation.

-

Experimental Design: Always perform a stability test under your specific experimental conditions if the protocol involves prolonged incubation in aqueous buffers, especially at pH values above 8.0.

References

- 1. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]

- 2. Tosyl group - Wikipedia [en.wikipedia.org]

- 3. BJOC - Solid-state mechanochemical ω-functionalization of poly(ethylene glycol) [beilstein-journals.org]

- 4. Tosylate-PEG-OH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. US4806658A - Cleavage of polyethylene glycol ethers by hydrolysis - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

The Hydrophilic Advantage: A Technical Guide to PEG Linkers in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4][5] While the two ligands provide target specificity and E3 ligase engagement, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and ability to form a productive ternary complex.[6][7][8]

Among the various linker chemistries, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design.[6][8] Composed of repeating ethylene (B1197577) glycol units, PEG linkers offer a unique combination of hydrophilicity, flexibility, and biocompatibility.[4][9][10] This technical guide provides an in-depth exploration of the role of PEG linkers in PROTACs, summarizing key quantitative data, detailing experimental protocols for their characterization, and visualizing the underlying biological pathways and experimental workflows.

The Multifaceted Role of PEG Linkers in PROTACs

The incorporation of PEG linkers into PROTAC design offers several distinct advantages that address common challenges in the development of these novel therapeutics.

Enhancing Physicochemical Properties

A primary hurdle in PROTAC development is their frequent high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[11][12] PEG linkers, with their inherent hydrophilicity, significantly improve the water solubility of PROTACs.[9][10] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, further contributing to this enhanced solubility, which is a crucial factor for their developability as therapeutic agents.[11]

Modulating Cell Permeability

The relationship between the hydrophilicity imparted by PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[11] It is hypothesized that these flexible linkers allow the PROTAC to adopt a folded conformation, effectively shielding its polar surface area and facilitating entry into the cell.[12] However, there is an optimal range for PEG linker length, as excessively long chains can negatively impact permeability.[11]

Impact on Ternary Complex Formation and Degradation Efficacy

The length and flexibility of the PEG linker are critical parameters that must be empirically optimized for each specific POI-E3 ligase pair.[11] The linker's flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of forming a stable and productive ternary complex—the essential prerequisite for ubiquitination and subsequent protein degradation.[11][13] This directly translates to the degradation efficiency of the PROTAC, which is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax).[4][14]

Quantitative Data on the Impact of PEG Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and degradation efficacy of PROTACs.

| Target Protein | E3 Ligase | Linker Composition | cLogP | TPSA (Ų) | Aqueous Solubility (µM) | Reference |

| BRD4 | VHL | 4-PEG | 3.2 | 185 | 55 | [15] |

| BRD4 | VHL | 8-PEG | 2.8 | 215 | 120 | [15] |

| BTK | CRBN | 2-PEG | 4.5 | 190 | 25 | [5] |

| BTK | CRBN | 6-PEG | 3.9 | 230 | 85 | [5] |

| ERα | VHL | 3-PEG | 5.1 | 200 | 15 | [16] |

| ERα | VHL | 7-PEG | 4.4 | 240 | 60 | [16] |

Table 1: Impact of PEG Linker Length on Physicochemical Properties. cLogP (calculated logP) and TPSA (Topological Polar Surface Area) are important predictors of a molecule's membrane permeability and solubility. Generally, increasing the number of PEG units decreases the cLogP and increases the TPSA, leading to improved aqueous solubility.

| Target Protein | E3 Ligase | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| BRD4 | CRBN | 2 | 25 | >90 | HeLa | [16] |

| BRD4 | CRBN | 4 | 10 | >95 | HeLa | [16] |

| BRD4 | CRBN | 8 | 5 | >95 | HeLa | [16] |

| BTK | CRBN | 2 | 50 | 80 | MOLM-14 | [5] |

| BTK | CRBN | 6 | 8 | >90 | MOLM-14 | [5] |

| BTK | CRBN | 10 | 15 | >90 | MOLM-14 | [5] |

Table 2: Impact of PEG Linker Length on Degradation Efficacy. The DC50 and Dmax values are critical measures of a PROTAC's potency and maximal effect. The optimal PEG linker length is target-dependent and must be determined empirically.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of PROTACs. Below are methodologies for key experiments cited in this guide.

Protocol 1: Aqueous Solubility Assay (Shake-Flask Method)

-

Compound Preparation: Prepare a stock solution of the PROTAC in DMSO (e.g., 10 mM).

-

Equilibration: Add an excess amount of the PROTAC from the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4).

-

Incubation: Shake the mixture at room temperature for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully collect the supernatant and determine the concentration of the dissolved PROTAC using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.[1][6][7][17][18]

-

Membrane Coating: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 1% lecithin (B1663433) in dodecane).[7]

-

Compound Preparation: Prepare a solution of the PROTAC in a buffer (e.g., PBS at pH 7.4) in the donor plate.[7]

-

Assay Assembly: Place the donor plate into a 96-well acceptor plate containing fresh buffer.

-

Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[1][17]

-

Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[17]

-

Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp (cm/s) = [VA / (Area × Time)] × ln(1 - 2 × [C]A / ([C]D + [C]A)) where VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [C]A is the final concentration in the acceptor well, and [C]D is the final concentration in the donor well.

Protocol 3: TR-FRET Assay for Ternary Complex Formation

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantify the formation of the POI-PROTAC-E3 ligase ternary complex in a homogeneous format.[11][13][19][20][21]

-